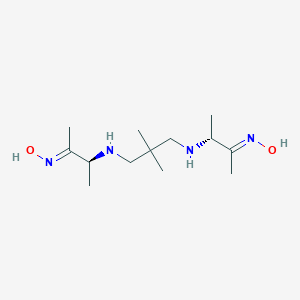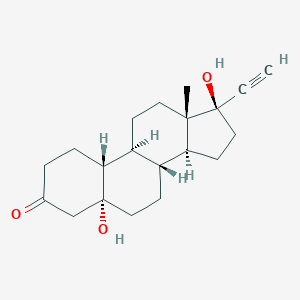![molecular formula C9H8ClN3S B024736 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole CAS No. 100220-33-5](/img/structure/B24736.png)
6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is a benzothiazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole is not fully understood. However, it has been suggested that the compound acts by inhibiting various enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells.
Biochemical and Physiological Effects:
The compound has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various microorganisms and cancer cells. It has also been found to reduce inflammation and exhibit antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications. However, the compound also has some limitations. It is toxic in nature and requires proper handling and disposal. It also requires further studies to determine its safety and efficacy for human use.
Direcciones Futuras
There are several future directions for the research on 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole. One potential direction is to investigate its potential as a novel antimicrobial agent. Another direction is to explore its potential as an anticancer agent. Additionally, further studies are required to determine its safety and efficacy for human use.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields. The compound has been found to possess antimicrobial, anticancer, anti-inflammatory, and antiviral properties. It has several advantages for lab experiments but also has some limitations. Further studies are required to determine its safety and efficacy for human use, and there are several potential future directions for research on the compound.
Métodos De Síntesis
The synthesis of 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole has been carried out using different methods. One of the most common methods involves the reaction of 2-aminothiophenol with ethyl chloroacetate to form 2-ethylthio-1,3-benzothiazole. This compound is then reacted with hydrazine hydrate and chloroacetyl chloride to form the desired compound.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The compound has been tested against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been found to exhibit cytotoxic effects against various cancer cell lines.
Propiedades
Número CAS |
100220-33-5 |
|---|---|
Fórmula molecular |
C9H8ClN3S |
Peso molecular |
225.7 g/mol |
Nombre IUPAC |
6-chloro-N-[(E)-ethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H8ClN3S/c1-2-11-13-9-12-7-4-3-6(10)5-8(7)14-9/h2-5H,1H3,(H,12,13)/b11-2+ |
Clave InChI |
VEQRGMKJTIFRJQ-BIIKFXOESA-N |
SMILES isomérico |
C/C=N/NC1=NC2=C(S1)C=C(C=C2)Cl |
SMILES |
CC=NNC1=NC2=C(S1)C=C(C=C2)Cl |
SMILES canónico |
CC=NNC1=NC2=C(S1)C=C(C=C2)Cl |
Sinónimos |
Acetaldehyde, (6-chloro-2-benzothiazolyl)hydrazone (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)







